molecular formula B2BaF8 B085265 Barium tetrafluoroborate CAS No. 13862-62-9

Barium tetrafluoroborate

Cat. No.: B085265
CAS No.: 13862-62-9
M. Wt: 310.9 g/mol
InChI Key: XKIOEQAEFAWTOM-UHFFFAOYSA-N
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Description

NSC-381864: , also known as 3’-Hydroxy-3,5,4’-trimethoxystilbene, is a synthetic compound with a molecular formula of C17H18O4. It is a derivative of stilbene, a compound known for its various biological activities. NSC-381864 has been studied for its potential therapeutic applications, particularly in the fields of cancer research and neuroprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-381864 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and 3,5-dimethoxyphenylacetic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxyl group at the desired position.

    Purification: The final product, NSC-381864, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of NSC-381864 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

NSC-381864 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in NSC-381864 can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a model compound to study stilbene derivatives and their reactivity.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Potential applications in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of NSC-381864 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

NSC-381864 can be compared with other stilbene derivatives, such as resveratrol and pterostilbene:

    Resveratrol: Known for its antioxidant and anti-inflammatory properties. Unlike NSC-381864, resveratrol is naturally occurring and found in grapes and red wine.

    Pterostilbene: Similar to resveratrol but with better bioavailability. It also exhibits antioxidant and anticancer properties.

Unique Features of NSC-381864

    Synthetic Origin: Unlike resveratrol and pterostilbene, NSC-381864 is a fully synthetic compound.

    Specificity: It has a unique structure that allows for specific interactions with molecular targets like NQO2.

Similar Compounds

NSC-381864 stands out due to its synthetic nature and specific biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

13862-62-9

Molecular Formula

B2BaF8

Molecular Weight

310.9 g/mol

IUPAC Name

barium(2+);ditetrafluoroborate

InChI

InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

XKIOEQAEFAWTOM-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2]

13862-62-9

Synonyms

Barium tetrafluoroborate

Origin of Product

United States

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